2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
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Overview
Description
2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety linked via a methoxy group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridine (tfmp) derivatives, have been found to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
Based on its structural similarity to tfmp derivatives, it can be inferred that the compound may interact with its targets through a variety of mechanisms, potentially involving the exchange of atoms or groups within the molecule .
Biochemical Pathways
Compounds with similar structures have been found to participate in carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Based on its structural similarity to tfmp derivatives, it can be inferred that the compound may have a variety of effects depending on its specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is introduced via acylation reactions using cyclopropanecarbonyl chloride and a suitable base.
Attachment of the Methoxy Group: The methoxy group is attached through nucleophilic substitution reactions, often using methanol and a strong base.
Formation of the Pyridine Ring: The pyridine ring is constructed through condensation reactions involving suitable aldehydes or ketones and ammonia or amines.
Final Coupling: The final step involves coupling the piperidine moiety with the pyridine ring, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-5-(trifluoromethyl)pyridine
- 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine
Uniqueness
The unique positioning of the trifluoromethyl group at the 6-position of the pyridine ring in 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine distinguishes it from its analogs. This structural variation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
cyclopropyl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2/c17-16(18,19)13-2-1-3-14(20-13)23-10-11-6-8-21(9-7-11)15(22)12-4-5-12/h1-3,11-12H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEAKYHEDVYIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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